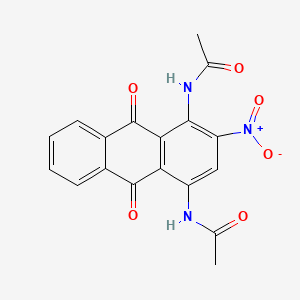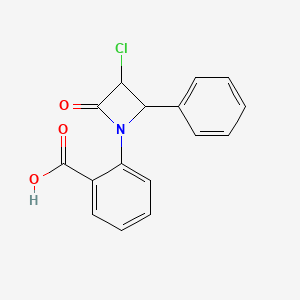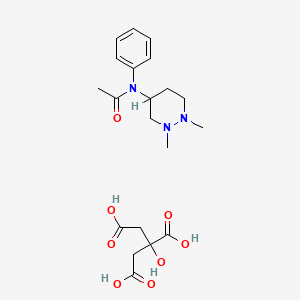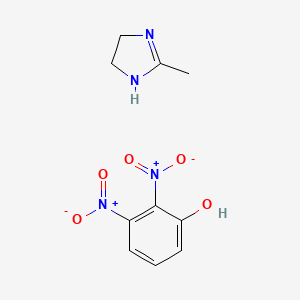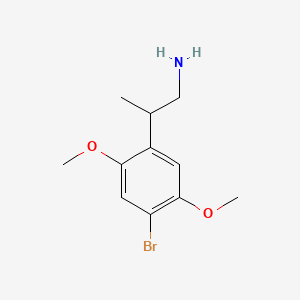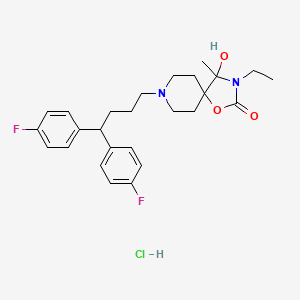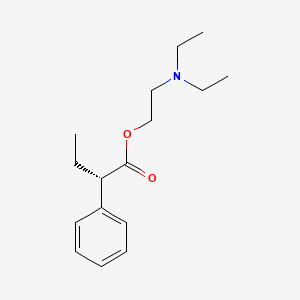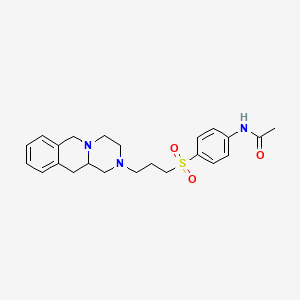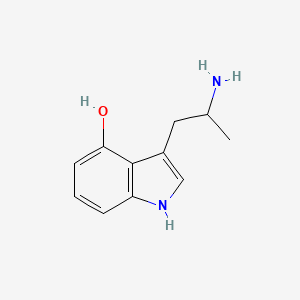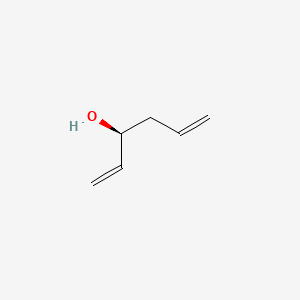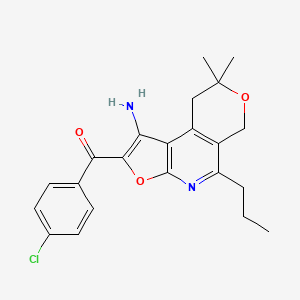
7H-Pyrido(3,2,1-ij)(4,1,2)benzoxadiazine-6-carboxylic acid, 2,3-dihydro-9-fluoro-3-methyl-7-oxo-10-(1-piperazinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7H-Pyrido(3,2,1-ij)(4,1,2)benzoxadiazine-6-carboxylic acid, 2,3-dihydro-9-fluoro-3-methyl-7-oxo-10-(1-piperazinyl)- is a complex organic compound known for its significant applications in the field of medicinal chemistry. This compound is a member of the fluoroquinolone class of antibiotics, which are widely used for their broad-spectrum antibacterial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Pyrido(3,2,1-ij)(4,1,2)benzoxadiazine-6-carboxylic acid, 2,3-dihydro-9-fluoro-3-methyl-7-oxo-10-(1-piperazinyl)- typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired transformations .
Industrial Production Methods
Industrial production of this compound is carried out in large-scale reactors, where the reaction conditions are carefully controlled to maximize yield and purity. The process involves continuous monitoring of temperature, pressure, and pH levels, along with the use of advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
7H-Pyrido(3,2,1-ij)(4,1,2)benzoxadiazine-6-carboxylic acid, 2,3-dihydro-9-fluoro-3-methyl-7-oxo-10-(1-piperazinyl)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, especially at the piperazinyl group, using reagents like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
Scientific Research Applications
7H-Pyrido(3,2,1-ij)(4,1,2)benzoxadiazine-6-carboxylic acid, 2,3-dihydro-9-fluoro-3-methyl-7-oxo-10-(1-piperazinyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying the reactivity and stability of fluoroquinolones.
Biology: This compound is employed in the investigation of bacterial resistance mechanisms and the development of new antibacterial agents.
Medicine: It is a key ingredient in the formulation of antibiotics for treating various bacterial infections.
Mechanism of Action
The primary mechanism of action of 7H-Pyrido(3,2,1-ij)(4,1,2)benzoxadiazine-6-carboxylic acid, 2,3-dihydro-9-fluoro-3-methyl-7-oxo-10-(1-piperazinyl)- involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By binding to these enzymes, the compound prevents the supercoiling and uncoiling of bacterial DNA, ultimately leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action.
Levofloxacin: Known for its high efficacy against a broad range of bacterial infections.
Moxifloxacin: Distinguished by its enhanced activity against Gram-positive bacteria.
Uniqueness
7H-Pyrido(3,2,1-ij)(4,1,2)benzoxadiazine-6-carboxylic acid, 2,3-dihydro-9-fluoro-3-methyl-7-oxo-10-(1-piperazinyl)- is unique due to its specific structural features, such as the presence of the piperazinyl group, which enhances its binding affinity to bacterial enzymes. Additionally, its high fluoro content contributes to its potent antibacterial activity and stability .
Properties
CAS No. |
115550-36-2 |
|---|---|
Molecular Formula |
C16H17FN4O4 |
Molecular Weight |
348.33 g/mol |
IUPAC Name |
7-fluoro-2-methyl-10-oxo-6-piperazin-1-yl-4-oxa-1,2-diazatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid |
InChI |
InChI=1S/C16H17FN4O4/c1-19-8-25-15-12-9(14(22)10(16(23)24)7-21(12)19)6-11(17)13(15)20-4-2-18-3-5-20/h6-7,18H,2-5,8H2,1H3,(H,23,24) |
InChI Key |
ULOAYODKFGPGKM-UHFFFAOYSA-N |
Canonical SMILES |
CN1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCNCC4)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


